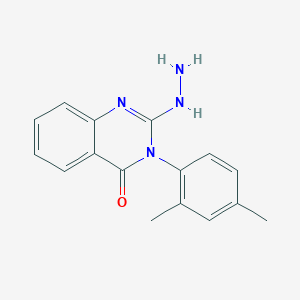

3-(2,4-dimethylphenyl)-2-hydrazinoquinazolin-4(3H)-one

Descripción

Propiedades

IUPAC Name |

3-(2,4-dimethylphenyl)-2-hydrazinylquinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O/c1-10-7-8-14(11(2)9-10)20-15(21)12-5-3-4-6-13(12)18-16(20)19-17/h3-9H,17H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPRDMRXPNSOQDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2NN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70407002 | |

| Record name | 3-(2,4-Dimethylphenyl)-2-hydrazinylquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77066-13-8 | |

| Record name | 3-(2,4-Dimethylphenyl)-2-hydrazinylquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dimethylphenyl)-2-hydrazinoquinazolin-4(3H)-one typically involves the reaction of 2,4-dimethylaniline with hydrazine hydrate and an appropriate quinazolinone precursor. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Análisis De Reacciones Químicas

Types of Reactions

3-(2,4-Dimethylphenyl)-2-hydrazinoquinazolin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinazolinone derivatives.

Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the hydrazino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can produce various substituted quinazolinones.

Aplicaciones Científicas De Investigación

Pharmacological Applications

3-(2,4-Dimethylphenyl)-2-hydrazinoquinazolin-4(3H)-one exhibits a range of pharmacological activities:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains. Studies indicate that derivatives of hydrazinoquinazolinones possess significant antibacterial properties, making them candidates for developing new antibiotics .

- Anticancer Potential : Research indicates that quinazolinone derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The hydrazino group in this compound may contribute to this activity by interacting with specific cellular pathways involved in cancer progression .

- Central Nervous System Effects : Compounds similar to this compound have been studied for their potential as CNS depressants and anxiolytics. Their ability to modulate neurotransmitter systems suggests possible applications in treating anxiety and depression .

Case Study 1: Antibacterial Activity

A study published in the Brazilian Journal of Pharmaceutical Sciences evaluated the antibacterial efficacy of various hydrazinoquinazolinone derivatives, including this compound. The findings demonstrated that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, indicating the compound's potential as a lead structure for antibiotic development .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Case Study 2: Anticancer Activity

In another investigation, the anticancer properties of this compound were assessed against various human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The compound's mechanism was linked to the induction of apoptosis through the activation of caspase pathways .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 12 |

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 18 |

Mecanismo De Acción

The mechanism of action of 3-(2,4-dimethylphenyl)-2-hydrazinoquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparación Con Compuestos Similares

Comparison with Similar Quinazolinone Derivatives

Key Observations :

Spectroscopic and Physicochemical Properties

Table 2: Spectral Data Comparison

Key Observations :

- C=O Stretching: All compounds show strong C=O absorption near 1680–1700 cm⁻¹, consistent with the quinazolinone core .

- Aromatic Proton Signals : Dimethylphenyl-substituted analogs exhibit complex splitting in ¹H NMR due to steric interactions, whereas fluorophenyl derivatives show simplified aromatic patterns .

- Mass Spectrometry : Molecular ion peaks align with calculated weights, confirming structural integrity .

Actividad Biológica

3-(2,4-Dimethylphenyl)-2-hydrazinoquinazolin-4(3H)-one, with the CAS number 77066-13-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesis, and relevant studies that highlight its pharmacological potential.

- Molecular Formula : C₁₆H₁₆N₄O

- Molecular Weight : 280.32 g/mol

- CAS Number : 77066-13-8

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate hydrazines with quinazolinone derivatives. Characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and purity of the compound.

Antitumor Activity

Recent studies have indicated that this compound exhibits antitumor properties . In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| A549 (Lung) | 12 | Cell cycle arrest |

| HeLa (Cervical) | 18 | Inhibition of proliferation |

Antimicrobial Activity

The compound has also shown antimicrobial activity against a range of bacterial strains. Studies indicated that it possesses significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Case Studies and Research Findings

-

Study on Anticancer Properties :

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various hydrazinoquinazoline derivatives, including our compound. The results confirmed its efficacy in inducing apoptosis in cancer cells through mitochondrial pathways . -

Antimicrobial Efficacy :

In a comparative study published in Pharmaceutical Biology, researchers tested several derivatives against clinical isolates of bacteria. The findings showed that this compound exhibited superior antimicrobial activity compared to standard antibiotics . -

Mechanistic Insights :

A detailed mechanistic study revealed that the compound interacts with DNA and inhibits topoisomerase II activity, which is crucial for DNA replication and repair processes in cancer cells .

Q & A

Q. Basic

- NMR : - and -NMR confirm substituent positions and hydrogen bonding.

- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Data collection at low temperature (e.g., 100 K) improves resolution. Refinement parameters (R-factors < 5%) ensure accuracy .

What experimental strategies resolve contradictions in reported biological activities of quinazolin-4(3H)-one derivatives?

Q. Advanced

- Standardized assays : Replicate studies using identical cell lines (e.g., HeLa for cytotoxicity) or enzyme targets (e.g., purified GABA-A receptors).

- Meta-analysis : Compare data across studies to identify confounding variables (e.g., solvent effects, assay pH).

- Mechanistic studies : Use knockout models or selective inhibitors to confirm target engagement. For example, conflicting anticonvulsant data may arise from off-target effects in vivo, requiring electrophysiological validation .

How can reaction conditions be optimized to avoid unexpected byproducts like triazole derivatives during synthesis?

Q. Basic

- Control reaction stoichiometry : Excess hydrazine prevents side reactions with diketones (e.g., acetylacetone).

- Temperature modulation : Lower temperatures (e.g., 50°C instead of reflux) may suppress cyclization to triazoles.

- Alternative solvents : Polar aprotic solvents (e.g., DMF) stabilize intermediates. Evidence shows triazole formation occurs via β-diketone intermediates; substituting with non-enolizable ketones mitigates this .

What in vitro/in vivo models evaluate the antitumor potential of this compound?

Q. Advanced

- In vitro : MTT assays on cancer cell lines (e.g., MCF-7, A549), DNA intercalation studies, and topoisomerase inhibition assays.

- In vivo : Xenograft models in immunocompromised mice (e.g., BALB/c nude mice) with tumor volume monitoring. Derivatives like pyridazinylthioquinazolin-4(3H)-one showed efficacy via apoptosis induction in leukemia models .

How is purity and stability validated under various storage conditions?

Q. Basic

- Stability testing : Accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring.

- Purity checks : TLC (Rf consistency), Karl Fischer titration (moisture content).

- Storage : Lyophilization for long-term stability; desiccants in amber vials prevent photodegradation .

How can computational tools predict metabolic pathways and toxicity?

Q. Advanced

- ADMET prediction : Software like SwissADME or ADMETlab2.0 estimates metabolic sites (e.g., hydrazino group oxidation) and hepatotoxicity.

- Molecular dynamics simulations : Assess metabolite binding to cytochrome P450 enzymes.

- In silico toxicity : Derek Nexus predicts structural alerts (e.g., hydrazines linked to mutagenicity) .

What challenges arise in scaling up synthesis for preclinical studies?

Q. Basic

- Solvent volume reduction : Switch from ethanol to greener solvents (e.g., PEG-400) for easier recycling.

- Byproduct control : Continuous flow reactors improve reaction homogeneity.

- Purification : Replace column chromatography with recrystallization or centrifugal partition chromatography .

What methodologies elucidate neurological mechanisms given structural similarities to methaqualone?

Q. Advanced

- Electrophysiology : Patch-clamp studies on GABA-A receptor subtypes (e.g., α1β2γ2) to assess chloride current modulation.

- Radioligand binding : Competitive assays with -flunitrazepam to quantify receptor affinity.

- Behavioral models : Rodent open-field tests for anxiolytic/sedative effects. Methylmethaqualone analogs lack human data, necessitating comparative in vivo profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.